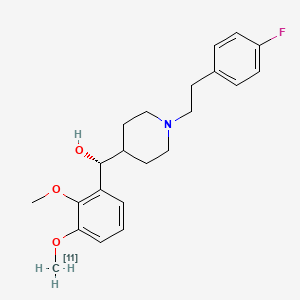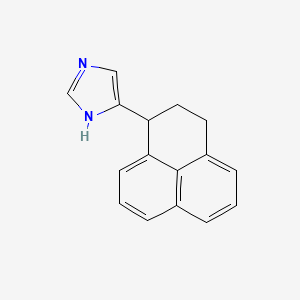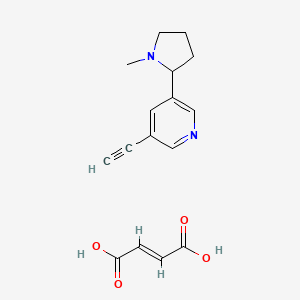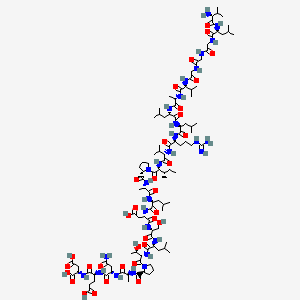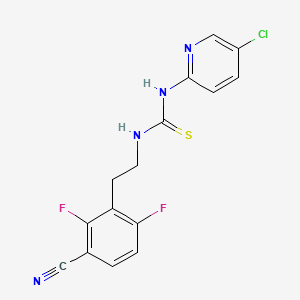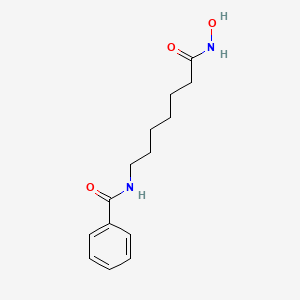
7-(Benzoylamino)heptanehydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxycarbamoyl-hexyl)-benzamide est un composé chimique avec une structure unique qui comprend un groupe benzamide lié à une chaîne hexyle avec un groupe hydroxycarbamoyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les conditions de réaction incluent souvent l'utilisation de solvants tels que le méthanol ou l'acétate d'éthyle, et de catalyseurs comme l'acide sulfurique ou le bicarbonate de sodium .
Méthodes de production industrielle
Les méthodes de production industrielle de N-(6-Hydroxycarbamoyl-hexyl)-benzamide peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
N-(6-Hydroxycarbamoyl-hexyl)-benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe carbonyle dans le benzamide peut être réduit pour former une amine.
Substitution : Le groupe benzamide peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles tels que des amines ou des alcools. Les conditions de réaction impliquent souvent des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des amines réduites et des benzamides substitués, selon les réactifs et les conditions spécifiques utilisés .
Applications de la recherche scientifique
N-(6-Hydroxycarbamoyl-hexyl)-benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme un bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Etudié pour son rôle potentiel dans l'inhibition enzymatique et les interactions protéiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de N-(6-Hydroxycarbamoyl-hexyl)-benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe hydroxycarbamoyle peut former des liaisons hydrogène avec les sites actifs, tandis que le groupe benzamide peut interagir avec des poches hydrophobes. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
N-(6-Hydroxycarbamoyl-hexyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(6-Hydroxycarbamoyl-hexyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamoyl group can form hydrogen bonds with active sites, while the benzamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-méthylpropyl N-[6-(hydroxycarbamoyl)hexyl]-N-[4-(1H-indol-6-yl)phényl]carbamate
- tert-butyl N-[4-(3-{[6-(hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phényl]carbamate
Unicité
N-(6-Hydroxycarbamoyl-hexyl)-benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des profils de réactivité et d'interaction différents, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Numéro CAS |
174664-71-2 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C14H20N2O3/c17-13(16-19)10-6-1-2-7-11-15-14(18)12-8-4-3-5-9-12/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,18)(H,16,17) |
Clé InChI |
ATWJTSVDLBPZQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


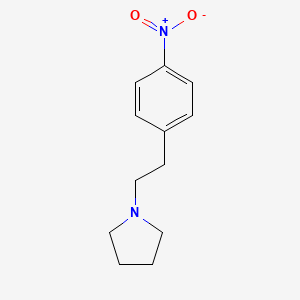
![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
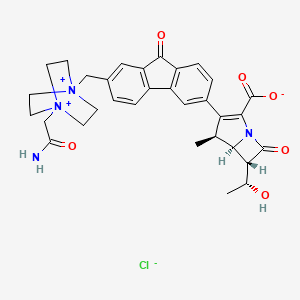
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)



